PI5P4Ks-IN-1

PI5P4Kγ Isoform selectivity Target engagement

PI5P4Ks-IN-1 is the definitive γ-isoform-selective tool compound, exhibiting no detectable inhibition of PI5P4Kα or β. Its thienylpyrimidine scaffold provides structurally orthogonal pharmacological validation for CRISPR/siRNA PI5P4Kγ knockdown studies. Choose PI5P4Ks-IN-1 to eliminate confounding metabolic stress from α/β inhibition, enabling clean dissection of PI5P4Kγ-dependent pathways in T-cell activation, macrophage polarization, tumor immune evasion, and neurodegeneration research. Genetic knockout models confirm favorable safety profile.

Molecular Formula C20H17N3S
Molecular Weight 331.4 g/mol
Cat. No. B12410290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI5P4Ks-IN-1
Molecular FormulaC20H17N3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4
InChIInChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23)
InChIKeySZOWAIVUSZXVEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PI5P4Ks-IN-1: A Chemical Tool for Selective Target Engagement of PI5P4Kγ Over α/β Isoforms


PI5P4Ks-IN-1 (compound 7, CAS 959560-36-2) is a small-molecule ligand targeting phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ) [1]. It is defined by its isoform selectivity profile: it engages PI5P4Kγ while exhibiting no detectable inhibition of the PI5P4Kα or PI5P4Kβ isoforms . This profile distinguishes it from pan-PI5P4K inhibitors and α/β-selective dual inhibitors, positioning it as a tool compound for dissecting the distinct biological roles of PI5P4Kγ in cancer metabolism, immune function, and neurodegeneration [2].

Why Generic Substitution with Other PI5P4K Inhibitors Fails: The PI5P4Ks-IN-1 Isoform Selectivity Rationale


The PI5P4K family comprises three isoforms (α, β, γ) with divergent physiological roles: PI5P4Kα and β are implicated in tumor cell proliferation and energy metabolism, while PI5P4Kγ regulates immune function and neuronal processes [1]. Knockout studies demonstrate that PI5P4Kγ deletion enhances immune function without affecting normal development, suggesting a favorable safety profile for γ-selective targeting [2]. Generic substitution with pan-inhibitors (e.g., THZ-P1-2) or α/β-selective inhibitors (e.g., CC260) obscures isoform-specific biology and may introduce confounding phenotypes or potential toxicity from α/β inhibition [3]. PI5P4Ks-IN-1's exclusive γ engagement enables clean experimental dissection of PI5P4Kγ-dependent pathways without interference from α/β inhibition .

Quantitative Evidence Guide: PI5P4Ks-IN-1 Differentiated Isoform Selectivity Versus Key Comparators


Isoform Selectivity Profile: Exclusive γ Engagement with Complete α/β Sparing

PI5P4Ks-IN-1 engages PI5P4Kγ while exhibiting no detectable inhibition of PI5P4Kα or PI5P4Kβ isoforms. This selectivity profile contrasts with PI5P4Kα-IN-1 (IC50 = 2 μM for α, 9.4 μM for β) , CC260 (Ki = 40 nM for α, 30 nM for β) , and THZ-P1-2 (IC50 = 190 nM for α, with pan-activity across all three isoforms) . Among γ-targeting comparators, PI5P4Ks-IN-2 shows measurable activity against α/β (pIC50 <4.3 for α, <4.6 for β) , whereas PI5P4Ks-IN-1 demonstrates no detectable inhibition of these off-target isoforms under comparable assay conditions .

PI5P4Kγ Isoform selectivity Target engagement

Target Engagement Confirmation: PI5P4Kγ Cellular Binding Without α/β Cross-Reactivity

PI5P4Ks-IN-1 is reported to engage PI5P4Kγ in intact cellular systems, providing a functional readout of γ isoform targeting [1]. While quantitative cellular EC50 values are not publicly disclosed, the compound's ability to interact with PI5P4Kγ in cells distinguishes it from purely biochemical tools. In contrast, the γ-selective inhibitor NCT-504 (IC50 = 15.8 μM) and NIH-12848 (IC50 ~1 μM for γ, no α/β inhibition) [2] offer alternative γ-targeting options, though their selectivity windows and cellular engagement profiles differ. PI5P4Ks-IN-1's cellular engagement capability supports its use in pathway dissection experiments requiring confirmation of intracellular target binding .

Cellular target engagement PI5P4Kγ Chemical biology

Chemical Scaffold Differentiation: Thienylpyrimidine Core vs Dihydropteridinone and Quinazoline Comparators

PI5P4Ks-IN-1 is built upon a thienylpyrimidine scaffold (C20H17N3S, MW 331.43) , which differs structurally from other major PI5P4K inhibitor chemotypes. CC260 employs a dihydropteridinone core (C26H34Cl2N6O2) , while PI5P4Kα-IN-1 uses a distinct quinazoline-based scaffold . Scaffold divergence may translate to differential off-target profiles, physicochemical properties, and intellectual property considerations. For researchers seeking alternative chemical matter for orthogonal validation or patent circumvention, PI5P4Ks-IN-1 provides a structurally distinct option relative to the more extensively characterized dihydropteridinone series .

Chemical scaffold Structure-activity relationship Medicinal chemistry

Biological Context: γ-Selective Targeting in Cancer Models with Favorable Safety Rationale

Genetic knockout of PI5P4Kγ in mice does not impair normal development, metabolism, or lifespan while enhancing immune function, establishing a strong safety rationale for γ-selective pharmacological inhibition [1]. In contrast, PI5P4Kα/β inhibition (via CC260 or pan-inhibitors) disrupts cellular energy homeostasis and selectively kills p53-null tumor cells, but may carry broader metabolic liabilities [2]. PI5P4Ks-IN-1's exclusive γ engagement aligns with the knockout-derived safety profile, positioning it as a tool to explore PI5P4Kγ inhibition in cancer immunotherapy and neurodegenerative disease models without the potential confounding toxicities associated with α/β inhibition [3].

Cancer biology Target safety Immuno-oncology

Optimal Application Scenarios for PI5P4Ks-IN-1: Research Contexts Where γ Selectivity Drives Value


Dissecting PI5P4Kγ-Specific Functions in Immune Cell Signaling

Investigators studying the role of PI5P4Kγ in immune regulation—particularly T cell activation, macrophage polarization, or tumor immune evasion—require a tool that targets PI5P4Kγ without affecting α/β isoforms, which regulate distinct metabolic pathways. PI5P4Ks-IN-1's complete α/β sparing profile enables clean interrogation of γ-dependent immune phenotypes, avoiding confounding metabolic stress responses induced by α/β inhibition. Genetic validation that PI5P4Kγ knockout enhances immune function without developmental toxicity [1] further supports the use of this compound in immuno-oncology target validation studies.

Orthogonal Chemical Validation of PI5P4Kγ Phenotypes from Genetic Knockdown Studies

When siRNA or CRISPR-mediated PI5P4Kγ knockdown produces a phenotype of interest, independent pharmacological validation is essential to rule out off-target genetic effects. PI5P4Ks-IN-1, with its thienylpyrimidine scaffold distinct from the dihydropteridinone chemotype of CC260 and related inhibitors , provides structurally orthogonal confirmation. Its exclusive γ engagement ensures that any replicated phenotype can be confidently attributed to PI5P4Kγ modulation rather than to α/β cross-inhibition or scaffold-specific artifacts.

Comparative Isoform Selectivity Profiling in Cancer Cell Line Panels

For researchers seeking to identify cancer subtypes selectively vulnerable to PI5P4Kγ inhibition versus α/β inhibition, PI5P4Ks-IN-1 serves as the γ-selective reference compound. In contrast to pan-inhibitors like THZ-P1-2 (IC50 = 190 nM for PI5P4Kα, with activity across all three isoforms) and α/β-selective inhibitors like CC260 (Ki = 40 nM for α, 30 nM for β) , PI5P4Ks-IN-1 enables clear attribution of differential cytotoxicity to γ targeting. This application is particularly valuable in p53 wild-type cancers, where α/β inhibition may be less efficacious [2].

Neurodegenerative Disease Models Requiring PI5P4Kγ Modulation Without Autophagy Disruption

PI5P4Kγ has been implicated in Huntington's disease and other neurodegenerative conditions [3]. Pharmacological inhibition of PI5P4Kγ reduces mutant huntingtin protein levels in cellular models. However, pan-PI5P4K inhibitors like THZ-P1-2 disrupt autophagy by impairing autophagosome clearance , a potentially confounding effect in neurodegeneration studies where autophagy plays a protective role. PI5P4Ks-IN-1's γ-selective engagement [4] may enable dissection of autophagy-dependent versus autophagy-independent effects of PI5P4K inhibition, though direct data on PI5P4Ks-IN-1's effect on autophagic flux are not currently available in public literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI5P4Ks-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.